molecular formula C17H18N2O4S B2894245 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-38-8

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2894245
CAS No.: 921773-38-8
M. Wt: 346.4
InChI Key: LMFYWXNSXQHAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a versatile chemical compound used in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure enables targeted drug development and exploration of biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 2-oxoindoline derivatives with benzenesulfonamide under specific conditions. One common method includes the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents . The reaction conditions often require a controlled temperature and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: It is used in the development of novel anticancer agents due to its ability to induce apoptosis in cancer cells.

    Pharmacology: The compound is explored for its potential in targeting specific biological pathways and molecular targets.

    Biology: It is used in studies related to cell cycle regulation and apoptosis.

    Industry: The compound’s unique structure makes it valuable in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, facilitating targeted drug development .

Comparison with Similar Compounds

Similar Compounds

    2-oxoindoline-based acetohydrazides: These compounds also exhibit notable cytotoxicity toward cancer cells and are used in anticancer research.

    Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Uniqueness

5-ethyl-2-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide stands out due to its specific structure, which enables targeted interactions with molecular pathways involved in apoptosis. This makes it a valuable compound in the development of novel therapeutic agents .

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-11-4-7-15(23-2)16(8-11)24(21,22)19-13-5-6-14-12(9-13)10-17(20)18-14/h4-9,19H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYWXNSXQHAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.